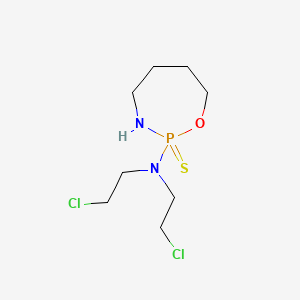
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a hexahydro-1,3,2-oxazaphosphepine ring substituted with bis(2-chloroethyl)amino and sulfide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel with continuous stirring and temperature control. The mixture is initially cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly. The reaction temperature is then gradually increased to 20-40°C, and the reaction is continued until the conversion of the substrates is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide involves its ability to alkylate DNA and other cellular components. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is a key factor in the compound’s cytotoxic effects, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure but different functional groups.
Ifosfamide: Another anticancer agent with structural similarities to cyclophosphamide.
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
78219-80-4 |
|---|---|
Fórmula molecular |
C8H17Cl2N2OPS |
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-oxazaphosphepan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2OPS/c9-3-6-12(7-4-10)14(15)11-5-1-2-8-13-14/h1-8H2,(H,11,15) |
Clave InChI |
GRICMEZZEYWLBF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOP(=S)(NC1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


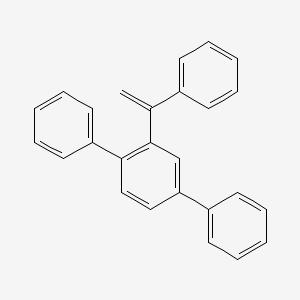
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
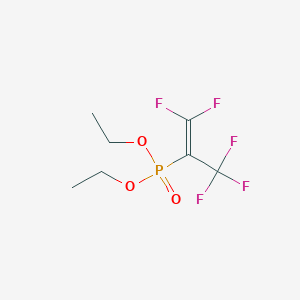

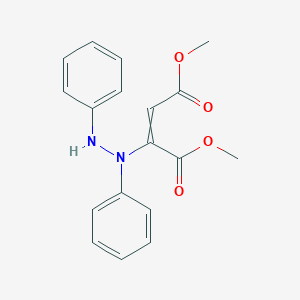
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
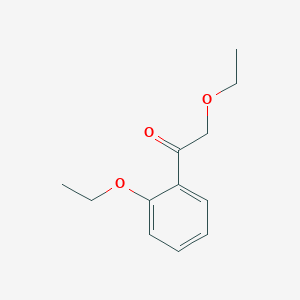



![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
